![molecular formula C15H23NO2 B14491209 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-86-5](/img/structure/B14491209.png)
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to reductive amination with 3-chloropropanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-one, while reduction could produce 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-amine .
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethoxyphenyl group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the ethoxyphenyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a research tool .
Eigenschaften
CAS-Nummer |
65021-86-5 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
3-[1-(4-ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-2-18-15-9-7-14(8-10-15)16-11-3-5-13(16)6-4-12-17/h7-10,13,17H,2-6,11-12H2,1H3 |
InChI-Schlüssel |
NTRIHINJZIXNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CCCC2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


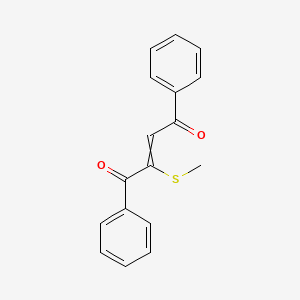
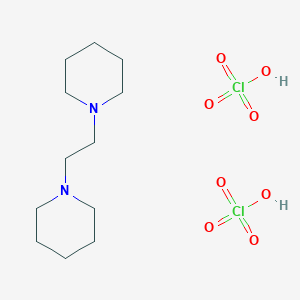
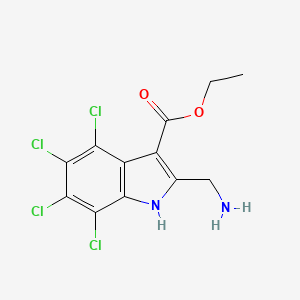
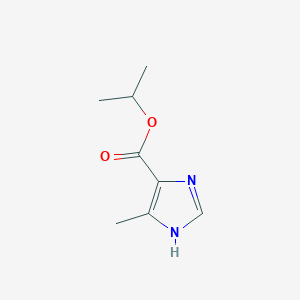

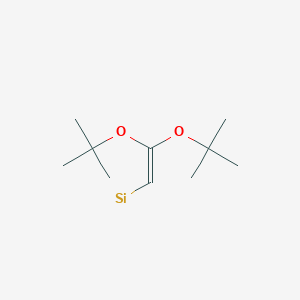
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
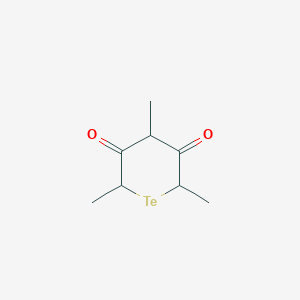
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
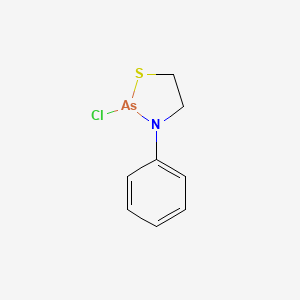
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
